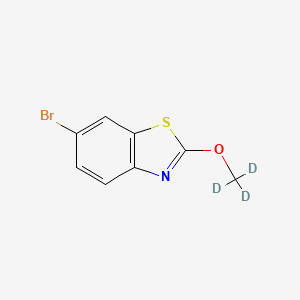![molecular formula C38H48NO2PS B14032650 (R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)
(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is a chiral compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metal catalysts, making it a valuable tool in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide typically involves the coupling of chiral sulfinamides with phosphine ligands. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and the presence of a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired enantiomeric purity.
化学反応の分析
Types of Reactions
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to promote enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs with specific chiral properties.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of [S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide involves its ability to form stable complexes with metal catalysts. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center, leading to increased reactivity and selectivity.
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral diphosphine ligand in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another common diphosphine ligand used in various catalytic processes.
Uniqueness
[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide is unique due to its specific chiral structure, which provides high enantioselectivity and stability in catalytic reactions. Its ability to form stable complexes with a variety of metal catalysts makes it a versatile and valuable tool in organic synthesis.
特性
分子式 |
C38H48NO2PS |
|---|---|
分子量 |
613.8 g/mol |
IUPAC名 |
(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43-/m1/s1 |
InChIキー |
JIJHYOCKCFKMDP-CFWCUSOFSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


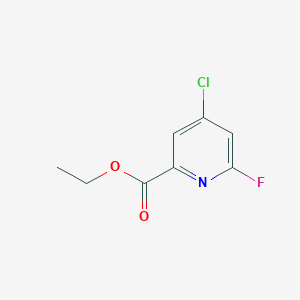
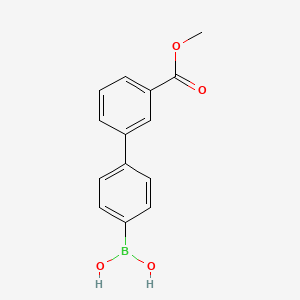
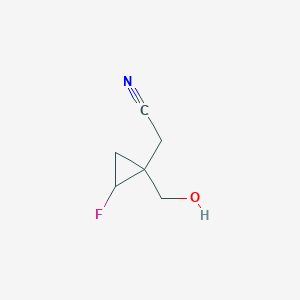
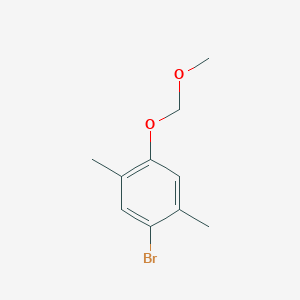
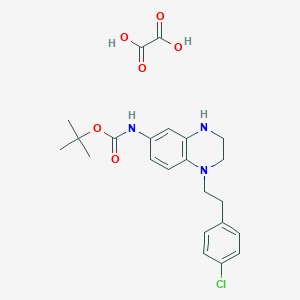
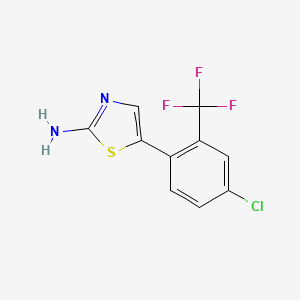
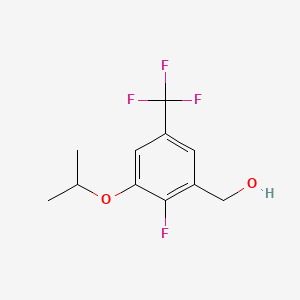
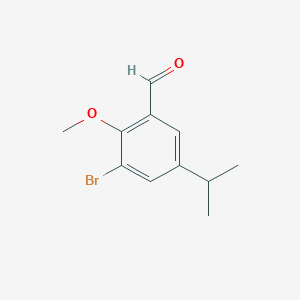
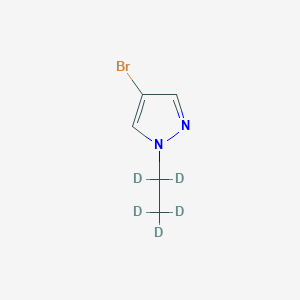
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

